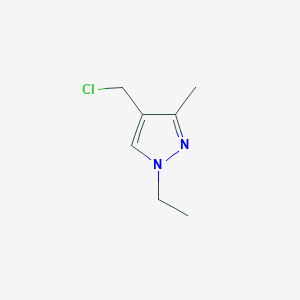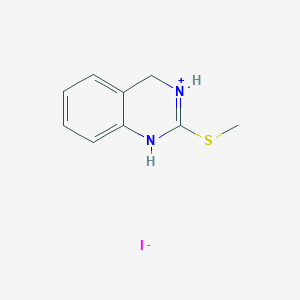
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a piperidine ring. This compound is part of the piperazine family, which is known for its wide range of biological and pharmacological activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets.
準備方法
The synthesis of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired piperazine derivative . Another approach includes the ring opening of aziridines under the action of N-nucleophiles, followed by cyclization .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.
化学反応の分析
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl halides or sulfonates are common reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of alkylated or arylated derivatives.
科学的研究の応用
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine has numerous applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-4-(2-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
1-Methyl-4-(2-methylpiperidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-piperidinyl)piperazine: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
1-Methylpiperazine: Lacks the additional piperidine ring, resulting in different chemical properties and applications.
4-(2-Methylpiperidin-3-yl)piperazine: Similar but without the methyl group on the piperazine ring, affecting its reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H23N3 |
|---|---|
分子量 |
197.32 g/mol |
IUPAC名 |
1-methyl-4-(2-methylpiperidin-3-yl)piperazine |
InChI |
InChI=1S/C11H23N3/c1-10-11(4-3-5-12-10)14-8-6-13(2)7-9-14/h10-12H,3-9H2,1-2H3 |
InChIキー |
UAKYDNLGDDCENX-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCCN1)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)



![4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine](/img/structure/B13192659.png)

![Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13192663.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)
![3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride](/img/structure/B13192671.png)

